5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFKZQQTSLEJG-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182097 | |
| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150258-63-2 | |
| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150258-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150258632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC655253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ9S724CLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid are tubulin and protein-tyrosine kinase p56lck . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Protein-tyrosine kinase p56lck is involved in the regulation of cell growth and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It inhibits tubulin polymerization at a concentration of 1.2 mg/mL. It also inhibits protein-tyrosine kinase p56lck, with an IC50 value of 60nM.
Biochemical Pathways
The compound affects the pathways involving tubulin and protein-tyrosine kinase p56lck. By inhibiting tubulin polymerization, it can disrupt the formation of the cell’s cytoskeleton, which can lead to cell death. By inhibiting protein-tyrosine kinase p56lck, it can affect cell growth and differentiation.
Pharmacokinetics
It is known that the compound is soluble in methanol, which suggests that it may be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The inhibition of tubulin polymerization and protein-tyrosine kinase p56lck by this compound can lead to cell death and changes in cell growth and differentiation. These effects can be beneficial in the treatment of diseases such as cancer, where uncontrolled cell growth is a problem.
Biological Activity
5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a vinyl group attached to a hydroxybenzoic acid structure with additional hydroxyl groups that enhance its solubility and reactivity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of hydroxybenzoic acids have been shown to scavenge free radicals effectively, which can contribute to the prevention of oxidative stress-related diseases .
2. Antimicrobial Effects
Several studies have demonstrated the antimicrobial activity of hydroxybenzoic acid derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial growth .
3. Anticancer Potential
The anticancer properties of similar compounds have been extensively studied. For example, derivatives of phenolic acids have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant activity of various hydroxybenzoic acid derivatives found that this compound exhibited a notable ability to reduce oxidative stress markers in vitro. The compound demonstrated an IC50 value comparable to established antioxidants like vitamin C.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against E. coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use in developing antimicrobial agents .
Case Study 3: Anticancer Activity
A recent study focused on the anticancer effects of related compounds showed that those with similar structures could induce apoptosis in human cancer cell lines. The study reported that treatment with these compounds resulted in a decrease in cell viability by over 70% at higher concentrations .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Linker Type: Vinyl-linked compounds exhibit stronger π-conjugation than amino-linked analogs (e.g., 5-[(2,5-dihydroxybenzyl)amino]-2-HBA), leading to distinct UV-Vis absorption profiles .
Key Observations :
- Antiproliferative Activity : The vinyl-linked target compound shows moderate activity, likely via ROS generation, whereas Lavendustin A’s potency stems from tyrosine kinase inhibition .
- Antioxidant Capacity: The target compound’s high ORAC value correlates with its dihydroxyphenyl-vinyl system, which stabilizes free radicals better than amino-linked analogs .
Metabolic and Enzymatic Interactions
- CYP450 Oxidation: The 2-hydroxybenzoic acid moiety in the target compound is metabolized by CYP116B46 peroxygenase to 2,5-dihydroxybenzoic acid, a known antioxidant .
- Methylation Effects : O-Methylation of the 2,5-dihydroxyphenyl group (e.g., 2,5-dimethoxyphenyl analogs) reduces antioxidant activity but enhances cell permeability, as seen in antiproliferative derivatives .
Preparation Methods
Preparation of Dimethyl [(2,5-Dimethoxyphenyl)methyl]phosphonate
The phosphonate component is synthesized from 2,5-dimethoxybenzaldehyde via an Arbuzov reaction:
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Methoxylation : Commercial 2,5-dihydroxybenzaldehyde is protected using dimethyl sulfate in alkaline conditions to yield 2,5-dimethoxybenzaldehyde.
-
Phosphonate Formation : Treatment with dimethyl phosphite in the presence of a base (e.g., sodium hydride) generates the phosphonate.
Characterization : (CDCl): δ 22.5 ppm; (CDCl): δ 3.78 (s, 6H, OCH), 7.12–7.45 (m, 3H, aromatic).
Synthesis of Methyl 5-Formyl-2-methoxybenzoate
The aldehyde component is prepared from 5-formylsalicylic acid :
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Esterification : 5-Formylsalicylic acid is treated with methanol and sulfuric acid to form the methyl ester.
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Protection : The 2-hydroxyl group is methylated using iodomethane and potassium carbonate.
Characterization : (CDCl): δ 3.91 (s, 3H, COOCH), 3.94 (s, 3H, OCH), 10.02 (s, 1H, CHO).
Horner-Wadsworth-Emmons Olefination
Reaction Conditions
The phosphonate (1.2 equiv) and aldehyde (1.0 equiv) are combined in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (2.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours:
Yield : 78–86%.
Stereoselectivity : Trans-selectivity (J = 16 Hz for vinyl protons) confirmed by .
Mechanistic Insights
The HWE reaction proceeds via a two-step mechanism:
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Formation of the enolate from the phosphonate.
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Concerted elimination to generate the trans-configured double bond.
Side reactions, such as cis-isomer formation or over-addition, are minimized by strict temperature control and stoichiometric precision.
Deprotection and Hydrolysis
Demethylation
The methoxy-protected olefination product is treated with boron tribromide (BBr, 3.0 equiv) in dichloromethane at −78°C, gradually warming to room temperature:
Yield : 92%.
Characterization : Loss of methoxy signals in ; broad singlet at δ 5.65 ppm (OH groups).
Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture (4:1) at 50°C for 6 hours:
Yield : 95%.
Purity : >99.5% after recrystallization from ethanol/water.
Alternative Synthetic Routes
Wittig Reaction
A Wittig ylide generated from 2,5-dihydroxybenzyltriphenylphosphonium bromide and butyllithium reacts with methyl 5-formyl-2-hydroxybenzoate. However, this method yields lower trans-selectivity (cis:trans = 1:3) compared to HWE.
Heck Coupling
Palladium-catalyzed coupling between 5-bromo-2-hydroxybenzoic acid and 2,5-dihydroxystyrene is theoretically feasible but hampered by the instability of vinylboronic acids under acidic conditions.
Scalability and Industrial Considerations
The Novartis-developed HWE process (result) demonstrates scalability:
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Purification : Recrystallization from ethanol eliminates column chromatography, reducing costs.
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Safety : Sodium hydride and BBr require handling under inert atmosphere and corrosion-resistant equipment.
Analytical Data and Quality Control
| Parameter | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 272.25 g/mol |
| Melting Point | 218–220°C (decomposes) |
| UV-Vis (EtOH) | λ = 320 nm (ε = 12,500) |
| HPLC Purity | 99.8% (C18, 0.1% TFA in HO/MeCN) |
Spectroscopic Data :
Q & A
Q. What are the optimal synthetic routes for 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, and how can purity be maximized?
Methodological Answer: Synthesis typically involves a Knoevenagel condensation between 2,5-dihydroxybenzaldehyde and 2-hydroxybenzoic acid derivatives. Key steps include:
- Protection of hydroxyl groups (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions.
- Catalytic optimization : Use of piperidine or pyridine as a base in ethanol or DMF, with microwave-assisted heating to improve yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Purity can be verified via HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm vinyl linkage (δ 6.8–7.2 ppm for trans-vinyl protons) and hydroxyl/acidic proton environments.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M-H]<sup>-</sup> at m/z ~313.07).
- FT-IR : Peaks at ~1680 cm<sup>-1</sup> (carboxylic acid C=O) and 3200–3500 cm<sup>-1</sup> (hydroxyl stretches) .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
- pH adjustment : Use phosphate buffer (pH 7.4) with 10% DMSO or ethanol as co-solvents.
- Derivatization : Methyl ester formation (via Fischer esterification) for temporary solubility enhancement .
Advanced Research Questions
Q. How can stability under physiological conditions be systematically evaluated?
Methodological Answer:
Q. What experimental designs resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-response profiling : Use in vitro ROS assays (e.g., DCFH-DA in HepG2 cells) across 1–100 μM ranges.
- Context-specific controls : Include ascorbic acid (antioxidant) and H2O2 (pro-oxidant) as benchmarks.
- Mechanistic studies : siRNA knockdown of Nrf2/Keap1 pathways to isolate redox signaling roles .
Q. How can computational methods predict interactions with biological targets?
Methodological Answer:
Q. What in vitro models are suitable for toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Primary hepatocytes or HepaRG cells, with ALT/AST release assays.
- Genotoxicity : Comet assay (DNA strand breaks) and Ames test (mutagenicity).
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
